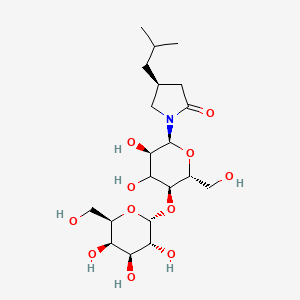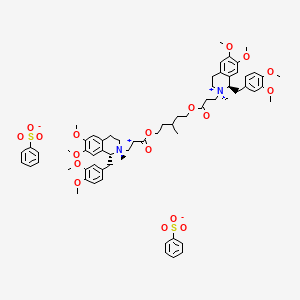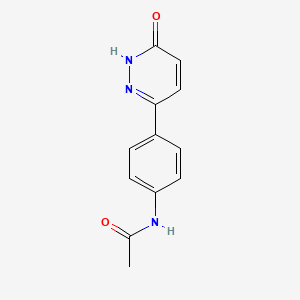
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C14H13N3O3 and a molecular weight of 271.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves a multi-step reaction process. One reported method includes the following steps :
Step 1: Potassium carbonate and copper (I) iodide are used in dimethyl sulfoxide at 90°C for 16 hours under an inert atmosphere.
Step 2: The intermediate product is then treated with acetic acid at 100°C for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Jones reagent in acetone at low temperatures.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can be performed using reagents like caesium carbonate in N,N-dimethylacetamide at elevated temperatures.
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Caesium carbonate, N,N-dimethylacetamide, 70-110°C.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Jones reagent typically yields the corresponding carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on thyroid hormone receptor β (THR-β) in the liver, leading to beneficial effects on lipid levels . This action is mediated through the selective binding of the compound to THR-β, which modulates the expression of genes involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be compared with other similar compounds, such as:
- N-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)acetamide
- 2-Cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities. This compound is unique due to its specific interaction with THR-β, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)13-10-4-2-9(3-5-10)11-6-7-12(17)15-14-11/h2-7H,1H3,(H,13,16)(H,15,17) |
InChI-Schlüssel |
HSGPHRVPRSMJPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
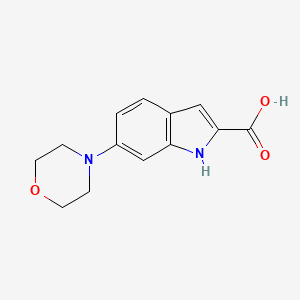

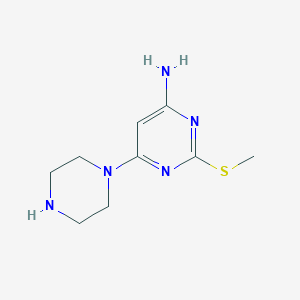


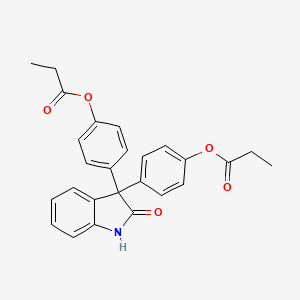
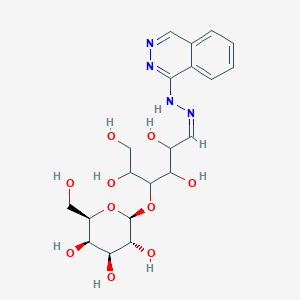
![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)
